Pseudoephedrinhydrochlorid

Übersicht

Beschreibung

Pseudoephedrine hydrochloride is a sympathomimetic amine commonly used as a nasal decongestant. It is a stereoisomer of ephedrine and is found in many over-the-counter medications for relieving nasal congestion due to colds, allergies, and sinus infections . The compound works by constricting blood vessels in the nasal passages, reducing swelling and congestion .

Wissenschaftliche Forschungsanwendungen

Pseudoephedrinhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer bei der Synthese anderer Verbindungen verwendet, einschließlich Methamphetamin.

Biologie: Untersucht wegen seiner Auswirkungen auf das zentrale Nervensystem und seine Rolle als Sympathomimetikum.

Medizin: Wird häufig als Nasenspray in rezeptfreien Medikamenten eingesetzt.

Industrie: Wird in der pharmazeutischen Industrie zur Herstellung von abschwellenden Medikamenten verwendet.

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es Alpha- und Beta-adrenerge Rezeptoren stimuliert. Diese Stimulation führt zu einer Vasokonstriktion in der Nasenschleimhaut, wodurch Schwellungen und Verstopfung reduziert werden. Die Verbindung hat auch eine leichte anregende Wirkung auf das zentrale Nervensystem, die die Wachsamkeit erhöhen und Müdigkeit reduzieren kann .

Molekulare Ziele und Signalwege:

Alpha-adrenerge Rezeptoren: Verursachen Vasokonstriktion in den Nasengängen.

Beta-adrenerge Rezeptoren: Stimulieren das zentrale Nervensystem leicht, wodurch die Wachsamkeit erhöht wird.

Wirkmechanismus

Mode of Action

Pseudoephedrine hydrochloride acts as a sympathomimetic amine with a mixed mechanism of action, both direct and indirect . It indirectly stimulates alpha-adrenergic receptors, causing the release of endogenous norepinephrine from neurons . Simultaneously, it directly stimulates beta-adrenergic receptors . This dual action results in vasoconstriction, which narrows the blood vessels .

Biochemical Pathways

The primary biochemical pathway affected by pseudoephedrine hydrochloride is the adrenergic signaling pathway . By stimulating the release of norepinephrine and directly activating beta-adrenergic receptors, pseudoephedrine hydrochloride enhances adrenergic signaling . This leads to downstream effects such as vasoconstriction and bronchial muscle relaxation .

Pharmacokinetics

Pseudoephedrine hydrochloride exhibits excellent bioavailability, with approximately 100% absorption from the gastrointestinal tract . It undergoes partial metabolism in the liver, with 10-30% being metabolized . The elimination half-life of pseudoephedrine hydrochloride is about 4.3-8 hours , and it is excreted in the urine, with 43-96% of the drug being eliminated this way .

Result of Action

The primary result of pseudoephedrine hydrochloride’s action is the relief of nasal and sinus congestion , as well as allergic rhinitis . By causing vasoconstriction, it shrinks swollen nasal mucous membranes, reducing tissue hyperemia, edema, and nasal congestion commonly associated with colds or allergies . Other beneficial effects may include increasing the drainage of sinus secretions and opening obstructed Eustachian tubes .

Action Environment

The action of pseudoephedrine hydrochloride can be influenced by various environmental factors. For instance, inhalation of pseudoephedrine powder can potentially cause airway irritation, bronchospasm, or exacerbation of pre-existing asthmatic conditions . Additionally, the drug’s efficacy and stability can be affected by factors such as temperature, humidity, and pH .

Biochemische Analyse

Biochemical Properties

Pseudoephedrine hydrochloride acts as a norepinephrine releasing agent, thereby activating adrenergic receptors . It is an alpha and beta adrenergic agonist . The sympathomimetic effects of pseudoephedrine hydrochloride include an increase in mean arterial pressure, heart rate, and chronotropic response of the right atria . It also inhibits NF-kappa-B, NFAT, and AP-1 .

Cellular Effects

Pseudoephedrine hydrochloride has a significant impact on various types of cells and cellular processes. It influences cell function by activating adrenergic receptors . This activation leads to a series of cellular responses, including changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of pseudoephedrine hydrochloride involves its role as a norepinephrine releasing agent . It exerts its effects at the molecular level through binding interactions with adrenergic receptors . This interaction leads to enzyme activation or inhibition and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of pseudoephedrine hydrochloride can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

In animal models, the effects of pseudoephedrine hydrochloride can vary with different dosages . Clinical signs of toxicity may be seen with doses of 5-6 mg/kg and death may occur with ingestion of doses 10-12 mg/kg of body weight .

Metabolic Pathways

Pseudoephedrine hydrochloride is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Pseudoephedrine hydrochloride is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Pseudoephedrinhydrochlorid kann durch verschiedene Verfahren synthetisiert werden. Ein gängiges Verfahren beinhaltet die Reduktion von Ephedrin oder dessen Derivaten. Die Synthese umfasst typischerweise die folgenden Schritte:

Ausgangsmaterial: Ephedrin oder dessen Derivate.

Reduktion: Die Reduktion von Ephedrin unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder katalytischer Hydrierung.

Hydrochloridbildung: Das resultierende Pseudoephedrin wird dann mit Salzsäure umgesetzt, um this compound zu bilden.

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet oft die Extraktion von Ephedrin aus der Ephedra-Pflanze, gefolgt von chemischer Synthese, um es in Pseudoephedrin umzuwandeln. Der Prozess umfasst:

Extraktion: Extraktion von Ephedrin aus der Ephedra-Pflanze.

Chemische Umwandlung: Umwandlung von Ephedrin in Pseudoephedrin durch chemische Reaktionen.

Reinigung: Reinigung des Pseudoephedrins und Umwandlung in sein Hydrochloridsalz.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Pseudoephedrinhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Pseudoephedrin kann zu Norephedrin oxidiert werden.

Reduktion: Es kann zu Methamphetamin reduziert werden.

Substitution: Es kann Substitutionsreaktionen mit verschiedenen Reagenzien eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder katalytische Hydrierung werden verwendet.

Substitution: Verschiedene Halogenierungsmittel und Nucleophile können für Substitutionsreaktionen verwendet werden.

Hauptprodukte:

Oxidation: Norephedrin.

Reduktion: Methamphetamin.

Substitution: Verschiedene substituierte Derivate abhängig von den verwendeten Reagenzien.

Vergleich Mit ähnlichen Verbindungen

Pseudoephedrinhydrochlorid wird oft mit anderen Sympathomimetika verglichen, wie z. B.:

Ephedrin: Ähnlich in der Struktur, hat aber eine stärkere Wirkung auf das zentrale Nervensystem.

Phenylephrin: Ein weiteres Nasenspray, aber weniger wirksam als Pseudoephedrin.

Methamphetamin: Ein starkes Stimulans des zentralen Nervensystems, das aus Pseudoephedrin gewonnen wird .

Eindeutigkeit: this compound ist einzigartig in seiner ausgewogenen Wirkung als Nasenspray mit leichter Stimulation des zentralen Nervensystems, was es effektiv zur Linderung von verstopfter Nase macht, ohne signifikante stimulierende Wirkungen zu verursachen .

Ähnliche Verbindungen:

- Ephedrin

- Phenylephrin

- Methamphetamin

Eigenschaften

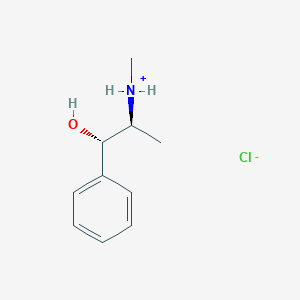

IUPAC Name |

(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALXUFOVQVENIU-KXNXZCPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC=CC=C1)O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10889343 | |

| Record name | Benzenemethanol, .alpha.-[(1S)-1-(methylamino)ethyl]-, hydrochloride (1:1), (.alpha.S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345-78-8 | |

| Record name | Pseudoephedrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=345-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pseudoephedrine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000345788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PSEUDOEPHEDRINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tussaphed | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tussaphed | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, .alpha.-[(1S)-1-(methylamino)ethyl]-, hydrochloride (1:1), (.alpha.S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanol, .alpha.-[(1S)-1-(methylamino)ethyl]-, hydrochloride (1:1), (.alpha.S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pseudoephedrine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pseudoephedrine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V9V2RYJ8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.